Navigating the Frontier of Spirocyclic Scaffolds: A Technical Guide to 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid
Navigating the Frontier of Spirocyclic Scaffolds: A Technical Guide to 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: Embracing a Novel Chemical Entity
The landscape of medicinal chemistry is in a perpetual state of evolution, with the quest for novel molecular architectures that offer enhanced therapeutic potential being a primary driver. Among these, spirocyclic compounds, characterized by their unique three-dimensional and rigid structures, have emerged as privileged scaffolds in drug discovery. This guide delves into the technical intricacies of a specific, yet largely unexplored, member of this class: 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid (CAS 1520699-87-9) .
Given its recent emergence, public-domain data on this compound remains sparse. This document, therefore, serves a dual purpose: to consolidate the currently available information and to provide a forward-looking, scientifically-grounded perspective on its synthesis, characterization, and potential applications. As senior application scientists, our role is not only to present established facts but also to chart a course for future investigation based on established chemical principles and analogous structures.
Section 1: Core Molecular Attributes and Physicochemical Profile
1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid is a unique molecule that combines a spirocyclic diether framework with a carboxylic acid functional group. This combination imparts a distinct set of properties that are of significant interest in the design of new chemical entities.
Structural and Chemical Identity
| Property | Value | Source |
| CAS Number | 1520699-87-9 | [1] |
| Molecular Formula | C₁₀H₁₆O₄ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| IUPAC Name | 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid | [2] |
| SMILES | O=C(C1CCOC2(CCOCC2)C1)O | [1] |
| InChIKey | DTECNWOKJOJNBB-UHFFFAOYSA-N | [2] |
Predicted Physicochemical Properties
While experimental data is not widely published, computational models provide valuable initial insights into the compound's behavior.
| Property | Predicted Value | Source |
| XlogP | 0.3 | [2] |
| Monoisotopic Mass | 200.10486 Da | [2] |
| Storage Temperature | 2-8°C, Sealed in a dry environment | [1] |
The low predicted XlogP suggests a degree of hydrophilicity, which is expected given the presence of two ether linkages and a carboxylic acid group. This property is often a desirable trait in drug candidates, influencing solubility and pharmacokinetic profiles.
Section 2: A Proposed Synthetic Pathway
While a definitive, peer-reviewed synthesis of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid is not yet available in the literature, we can propose a logical and feasible synthetic route based on established methodologies for constructing spirocyclic ethers and related carboxylic acids. The following proposed workflow is illustrative and serves as a blueprint for its laboratory preparation.
Retrosynthetic Analysis and Strategy
The core challenge in synthesizing this molecule lies in the stereoselective formation of the spirocyclic ketal and the subsequent introduction and manipulation of the carboxylic acid moiety. A plausible retrosynthetic analysis suggests a disconnection at the spirocyclic center, pointing towards a ketone precursor and a diol.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Proposed Synthesis Protocol
This protocol is a hypothetical pathway designed to be a self-validating system, with each step yielding a characterizable intermediate.
Step 1: Synthesis of a Tetrahydropyran-4-one Precursor
The synthesis would likely commence with a commercially available and suitably protected tetrahydropyran derivative. A multi-step sequence involving oxidation and functional group manipulation would lead to a key intermediate, a substituted tetrahydropyran-4-one.
Step 2: Spiroketalization
The cornerstone of this synthesis is the formation of the spirocyclic core. This can be achieved via an acid-catalyzed ketalization reaction between the tetrahydropyran-4-one intermediate and 1,3-propanediol.
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Rationale: This is a standard and high-yielding method for the formation of spiroketals. The choice of a Lewis or Brønsted acid catalyst can be optimized to maximize yield and minimize side reactions.
Step 3: Introduction of the Carboxylic Acid Moiety
Following the successful formation of the spirocyclic core, the protected functional group on the tetrahydropyran ring would be converted to the desired carboxylic acid. This could involve, for example, the hydrolysis of a nitrile or an ester precursor.
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Rationale: The use of a protecting group strategy is crucial to prevent interference from the carboxylic acid functionality during the ketalization step. The final deprotection/hydrolysis step is a standard and reliable transformation.
Caption: Proposed synthetic workflow for the target molecule.
Section 3: Prospective Applications and Biological Relevance
While no biological activity has been reported for 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid, its structural motifs are present in a variety of biologically active molecules. This allows us to speculate on its potential therapeutic applications.
Parallels with Bioactive Spirocycles
The 1,9-dioxaspiro[5.5]undecane core is structurally related to the 1,9-diazaspiro[5.5]undecane scaffold, which is found in compounds investigated for a range of therapeutic targets, including:
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Obesity and Metabolic Disorders: As antagonists of the neuropeptide Y5 receptor.
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Pain Management: Through interaction with various receptors in the central nervous system.
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Immune System Modulation and Cardiovascular Disorders.
The rigid spirocyclic framework is adept at positioning substituents in precise three-dimensional orientations, which can lead to high-potency and selective interactions with biological targets.[3]
The Role of the Carboxylic Acid Group
The carboxylic acid moiety is a common pharmacophore in drug design. It can act as a hydrogen bond donor and acceptor, and can also participate in ionic interactions with amino acid residues in protein binding pockets. This functional group is often crucial for target engagement and for imparting favorable pharmacokinetic properties.
Potential as a Novel Building Block
Beyond its own potential bioactivity, 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid is a valuable building block for the synthesis of more complex molecules. The carboxylic acid can be readily converted into a wide range of functional groups, including esters, amides, and alcohols, allowing for its incorporation into diverse molecular libraries for high-throughput screening.
Section 4: A Roadmap for Characterization and Quality Control
For any novel compound entering a research or development pipeline, rigorous characterization is paramount. The following is a standard workflow for the structural elucidation and purity assessment of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid.
Spectroscopic and Chromatographic Analysis
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | A complex pattern of signals in the aliphatic region corresponding to the two rings of the spirocycle. A downfield signal for the carboxylic acid proton in the ¹H NMR spectrum. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight (200.23 g/mol ). |
| Infrared (IR) Spectroscopy | Identification of functional groups. | A broad O-H stretch characteristic of a carboxylic acid, and C-O stretches from the ether linkages. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity. |
Workflow for Compound Validation
Caption: Standard workflow for the validation of a novel compound.
Section 5: Safety, Handling, and Storage
As with any chemical compound, proper safety precautions are essential when handling 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]
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Disposal: Dispose of in accordance with local regulations.
Conclusion and Future Outlook
1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid stands as a promising yet enigmatic molecule at the forefront of spirocyclic chemistry. While the current body of public knowledge is limited, its structural features suggest a high potential for applications in drug discovery and as a versatile chemical building block. This guide has aimed to provide a comprehensive overview of its known properties, a plausible pathway for its synthesis, and a forward-looking perspective on its potential. As research into novel spirocyclic scaffolds continues to expand, it is anticipated that the full potential of this intriguing compound will be unlocked, paving the way for new discoveries in medicinal chemistry and beyond.
References
[4] BenchChem. (2025). An In-depth Technical Guide to the Discovery and Isolation of Novel Spirocyclic Carboxylic Acids. [5] Yang, W., et al. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Organic Letters. [6] UWA Profiles and Research Repository. Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. [7] MDPI. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. [8] Journal of the American Chemical Society. (2026). Synthesis of Spiro Carbocycles via Methyl β-C(sp3)–H Functionalization of Cyclic Aliphatic Acids. [9] R Discovery. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. [10] MDPI. (2018). Synthesis, Characterization, and Fluorescence Properties of Two New Heterocyclic Compounds Containing 1,5-Dioxaspiro Group. [11] ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. [3] PMC. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [12] (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [13] Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. [14] Cheméo. Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). White Rose eTheses Online. A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. [15] BenchChem. (2025). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. [16] PMC. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. [2] PubChemLite. 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid. [1] BLDpharm. 1520699-87-9|1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid. [17] Garg Lab - UCLA. Patents & Products. [18] Google Patents. US7138521B2 - Crystalline of N-[4-[2-(2-Amino-4,7-dihydro-4oxo-3H-pyrrolo[2,3-D]pyrimidin-5-YL)ethyl]benzoyl]-L-glutamic acid and process therefor. [19] PubChem - NIH. Aldehyde-functionalized polysaccharides - Patent US-8580951-B2. [20] Patent File Wrapper. Application Data. [21] MDPI. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices.
Sources
- 1. 1520699-87-9|1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid (C10H16O4) [pubchemlite.lcsb.uni.lu]
- 3. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Patents & Products — Garg Lab [garg.chem.ucla.edu]
- 18. US7138521B2 - Crystalline of N-[4-[2-(2-Amino-4,7-dihydro-4oxo-3H-pyrrolo[2,3-D]pyrimidin-5-YL)ethyl]benzoyl]-L-glutamic acid and process therefor - Google Patents [patents.google.com]
- 19. Aldehyde-functionalized polysaccharides - Patent US-8580951-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. data.uspto.gov [data.uspto.gov]
- 21. Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices [mdpi.com]
